Product packaging for 4-Fluoronaphthyl methyl sulfone(Cat. No.:CAS No. 59080-18-1)

4-Fluoronaphthyl methyl sulfone

Cat. No.: B1608025
CAS No.: 59080-18-1
M. Wt: 224.25 g/mol
InChI Key: BFJDLILZBCRIPN-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry Research

Organofluorine chemistry has become a cornerstone of modern chemical science, with fluorinated compounds finding widespread use in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.

The presence of a fluorine atom in the 4-position of the naphthalene (B1677914) ring of 4-fluoronaphthyl methyl sulfone is expected to influence its electronic properties, lipophilicity, and metabolic stability. These modifications are of significant interest in the rational design of new molecules with tailored functionalities.

Importance of Sulfone Architectures in Advanced Chemical Synthesis

The sulfone group (-SO2-) is a versatile functional group in organic chemistry, known for its chemical stability and its ability to act as a potent electron-withdrawing group. Sulfones are key components in a variety of synthetic transformations and are integral to the structure of numerous biologically active molecules.

In this compound, the methyl sulfone group imparts polarity and can participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems. Furthermore, the sulfone moiety can serve as a synthetic handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Strategic Role of Naphthalene Scaffolds in Molecular Design

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry. Its rigid, planar structure and lipophilic nature make it an ideal platform for the development of therapeutic agents. Numerous FDA-approved drugs incorporate a naphthalene core, highlighting its importance in drug discovery. orgsyn.orgnih.gov

The naphthalene unit in this compound provides a large surface area for potential interactions with biological targets. The combination of the naphthalene scaffold with the fluorine and sulfone functionalities creates a unique molecular entity with a distinct pharmacological profile that is an active area of investigation.

Overview of Research Trajectories for Fluorinated Aryl Sulfones

Fluorinated aryl sulfones, the class of compounds to which this compound belongs, are actively being explored for a range of applications. Research in this area is focused on several key trajectories:

Medicinal Chemistry: The development of new therapeutic agents is a primary focus. The unique properties of fluorinated aryl sulfones make them attractive candidates for inhibitors of enzymes and modulators of receptor activity.

Materials Science: These compounds are being investigated for use in the creation of advanced polymers and materials with enhanced thermal stability and specific electronic properties.

Synthetic Methodology: The development of novel and efficient methods for the synthesis of fluorinated aryl sulfones is an ongoing area of research, aiming to provide access to a wider range of derivatives for further study.

While specific research on this compound is still in its early stages, the established importance of its constituent parts in various scientific domains underscores its potential as a valuable compound for future research and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9FO2S B1608025 4-Fluoronaphthyl methyl sulfone CAS No. 59080-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-methylsulfonylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJDLILZBCRIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377814
Record name 4-Fluoronaphthyl methyl sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-18-1
Record name 1-Fluoro-4-(methylsulfonyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59080-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoronaphthyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Fluoronaphthyl Methyl Sulfone and Analogous Structures

Established Synthetic Routes to Sulfones in Research

The sulfone functional group is a stable and valuable motif in organic synthesis. Its preparation can be achieved through several reliable methods, each with its own set of advantages and substrate scope.

The most common and direct method for synthesizing sulfones is the oxidation of their corresponding thioether or sulfoxide (B87167) precursors. researchgate.netrsc.org This transformation is typically achieved using a variety of oxidizing agents.

Hydrogen peroxide (H₂O₂) is a favored oxidant due to its environmental benignity, with water being the primary byproduct. researchgate.netgoogle.com The reaction can be catalyzed by various metal complexes or organocatalysts to enhance efficiency and selectivity. For instance, tantalum carbide and niobium carbide have been shown to effectively catalyze the oxidation of sulfides to sulfoxides and sulfones, respectively, with 30% hydrogen peroxide. organic-chemistry.org Similarly, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst for the selective oxidation of sulfides to either sulfoxides or sulfones depending on the reaction conditions. organic-chemistry.org The urea-hydrogen peroxide adduct in combination with phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free method for the oxidation of sulfides directly to sulfones. organic-chemistry.org

Other notable oxidizing agents include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone® (potassium peroxymonosulfate). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions, especially in complex molecules with multiple sensitive functional groups. researchgate.net

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentCatalyst/ConditionsKey Features
Hydrogen Peroxide (H₂O₂)Tantalum carbide, Niobium carbideCatalytic, good yields. organic-chemistry.org
Hydrogen Peroxide (H₂O₂)2,2,2-TrifluoroacetophenoneOrganocatalytic, selective. organic-chemistry.org
Urea-Hydrogen PeroxidePhthalic AnhydrideMetal-free, environmentally friendly. organic-chemistry.org
SelectfluorH₂OFast, nearly quantitative yields at ambient temperature. organic-chemistry.org

Sulfonylation reactions involve the direct introduction of a sulfonyl group onto an aromatic ring. Friedel-Crafts sulfonylation is a classic example, where an arene reacts with a sulfonyl halide or sulfonic anhydride in the presence of a Lewis acid catalyst. However, the direct sulfonylation of naphthalene (B1677914) can lead to mixtures of regioisomers.

The sulfonation of naphthalene itself is a well-studied process that demonstrates the influence of reaction conditions on regioselectivity. spcmc.ac.inwordpress.comlibretexts.org Reaction with sulfuric acid at lower temperatures (around 80°C) predominantly yields naphthalene-1-sulfonic acid (the kinetically controlled product), while at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wordpress.comyoutube.comyoutube.com This reversible nature of sulfonation can be exploited to obtain the desired isomer. wordpress.com These sulfonic acids can then be converted to sulfonyl chlorides, which are versatile precursors for sulfones.

More modern approaches utilize sulfonyl azides as sulfonyl donors, which can react with arenes in the presence of a strong acid like trifluoromethanesulfonic acid to form aryl sulfones at ambient temperature. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-sulfur bonds. These methods offer high efficiency and functional group tolerance for the synthesis of aryl sulfones.

Palladium-catalyzed reactions are prominent in this area. For instance, a palladium-catalyzed methylsulfonylation of aryl halides with dimethyl sulfite (B76179) has been developed for the efficient synthesis of methyl sulfone derivatives. organic-chemistry.org Another approach involves a three-component cross-coupling of a boronic acid, sodium metabisulfite (B1197395) (as a sulfur dioxide source), and dimethyl carbonate (as a methylating agent) to construct aryl methyl sulfones. nih.gov

Copper-catalyzed cross-coupling reactions also provide a mild and efficient route to aryl sulfones. The coupling of arylboronic acids with sulfinic acid salts in the presence of a copper catalyst can afford a wide range of alkylaryl and diaryl sulfones. organic-chemistry.org More recently, a copper-catalyzed method for preparing β-ester (hetero)aryl sulfones from aryl halides and a sulfonylation reagent has been developed, which can then be transformed into various sulfonyl-containing functional groups. acs.org

Table 2: Metal-Catalyzed Aryl Methyl Sulfone Synthesis

CatalystCoupling PartnersKey Features
PalladiumAryl halides, Dimethyl sulfiteEfficient synthesis of methyl sulfone derivatives. organic-chemistry.org
Palladium/RhodiumAryl trifluoromethyl sulfones, ArylboronatesCooperative catalysis for C-SO₂ bond cleavage. acs.org
CopperArylboronic acids, Sulfinic acid saltsMild conditions, convenient product separation. organic-chemistry.org
Copper(Hetero)aryl halides, Sodium 1-methyl 3-sulfinopropanoateSubstoichiometric catalyst, mild, base-free conditions. acs.org

Fluorination Paradigms in Naphthyl Systems

Introducing a fluorine atom onto a naphthalene ring can be achieved through either nucleophilic or electrophilic fluorination strategies, depending on the available starting materials and the desired regiochemistry.

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, particularly when an electron-withdrawing group is present on the aromatic ring to activate it towards nucleophilic attack. masterorganicchemistry.comwikipedia.org In the context of a naphthyl system, a leaving group (such as a nitro group or a halogen) at the 4-position of a naphthalene ring bearing an electron-withdrawing substituent (like the methyl sulfone group) would be susceptible to displacement by a fluoride (B91410) source, such as potassium fluoride or cesium fluoride.

The efficiency of SₙAr reactions is highly dependent on the nature and position of the activating group. masterorganicchemistry.com For the synthesis of 4-Fluoronaphthyl methyl sulfone, a precursor like 4-nitro-1-(methylsulfonyl)naphthalene could potentially be a suitable substrate for nucleophilic fluorination. The reaction generally proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing groups. wikipedia.orgnih.gov Recent studies have also explored concerted nucleophilic aromatic substitution (CSₙAr) mechanisms that avoid high-energy intermediates and can broaden the scope of suitable electrophiles. nih.gov

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). Naphthalene itself is more reactive than benzene (B151609) towards electrophilic substitution. spcmc.ac.in

A variety of electrophilic fluorinating reagents are available, with N-fluorobis(phenylsulfonyl)amine (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being among the most common. researchgate.net These reagents can directly fluorinate naphthalene and its derivatives. The regioselectivity of electrophilic fluorination on substituted naphthalenes can be influenced by the electronic and steric properties of the existing substituents. For instance, the fluorination of naphthalene with N-fluorobis(phenylsulfonyl)amine without a solvent has been shown to proceed with a degree of selectivity. researchgate.net

For the synthesis of this compound, one could envision the direct electrophilic fluorination of 1-(methylsulfonyl)naphthalene. The directing effect of the methylsulfonyl group, which is deactivating and meta-directing in benzene systems, would need to be considered in the context of the bicyclic naphthalene ring system to predict the outcome of the fluorination.

Radical-Mediated Fluorination Approaches

The introduction of fluorine onto aromatic systems via radical pathways is a powerful strategy in modern synthetic chemistry. rsc.orgnih.gov These methods often operate under mild conditions and can offer unique selectivities compared to traditional nucleophilic or electrophilic fluorination. For the synthesis of fluoronaphthalenes, radical-mediated approaches provide a viable route.

Photoinduced methods, for instance, can generate fluorine radicals or radical ions to initiate the fluorination of aromatic substrates. rsc.org Another significant approach involves the use of N-fluorinated reagents that can act as fluorine radical donors. N-Fluorobis(phenylsulfonyl)amine (NFSI) is a prominent reagent in this class. It has been demonstrated to fluorinate naphthalene and 1-methylnaphthalene. Reactions can be performed without a solvent, which sometimes leads to higher selectivity than reactions carried out in solution. researchgate.net The development of radical-based fluorination is driven by the need for eco-friendly processes, with visible-light photocatalysis emerging as a particularly attractive method due to its environmental compatibility. nih.gov

Reagent/MethodSubstrate TypeKey Features
N-Fluorobis(phenylsulfonyl)amine (NFSI) Naphthalene, 1-MethylnaphthaleneCan be used in solvent-free conditions, potentially increasing selectivity. researchgate.net
Visible-Light Photocatalysis General Aromatic CompoundsEnvironmentally compatible, versatile for promoting radical fluoroalkylations. nih.gov
Photoinduced Electron Transfer General Aromatic CompoundsInvolves the generation of radical ions to initiate fluorination. rsc.org

Regioselective Synthesis of this compound

Achieving regioselectivity—the control of where substituents attach to the naphthalene core—is a central challenge in synthesizing polysubstituted naphthalenes like this compound. nih.gov The final substitution pattern is determined by the directing effects of substituents already present on the ring and the reaction conditions employed.

Directed functionalization is a key strategy for achieving regioselectivity. In this approach, a functional group already on the naphthalene skeleton directs incoming reagents to a specific position. While a wide array of directing groups are known for C-H functionalization, their application to the naphthalene core has been an area of intense study. researchgate.net For example, the nitrogen atom in an isoquinoline (B145761) ring system can be used to direct C-H functionalization before the nitrogen is exchanged for a carbon atom to form a substituted naphthalene, offering a novel route to specific substitution patterns. nih.gov The development of methods to functionalize nearly any position on the naphthalene ring is advancing, although some positions remain more challenging to access than others. researchgate.net These strategies are crucial for constructing complex molecules with precise architectures. researchgate.netgoogle.com

Controlling the substitution pattern in molecules containing both fluorine and a sulfone group requires a multi-step synthetic sequence where the order of reactions is critical. The synthesis of (E)-β-fluorovinyl sulfones, for example, has been achieved through a copper-catalyzed addition of hydrogen fluoride to alkynyl sulfones. nih.gov This demonstrates a method where the sulfone group is present before the fluorination step.

For a target like this compound, one could envision two primary pathways:

Fluorinate first, then sulfonate: Starting with a pre-fluorinated naphthalene, such as 1-fluoronaphthalene, and then introducing the methyl sulfone group. The fluorine atom would act as a directing group in the subsequent sulfonation step.

Sulfonate first, then fluorinate: Starting with a naphthalenesulfonic acid or sulfone derivative and then performing a fluorination reaction. The sulfone group would direct the incoming fluorine atom.

The classic Balz–Schiemann reaction, which converts an amino group via a diazonium salt to a fluorine atom, is a well-established method for introducing fluorine onto an aromatic ring and could be employed in such a sequence. dovepress.com Similarly, methods for creating sulfones, such as the reaction of sulfonyl chlorides with organometallic reagents, are well-developed. rsc.orgresearchgate.net The synthesis of 4-fluorophenyl methyl sulfone, a close analog, has been achieved by reacting 4-fluorobenzenesulfonyl chloride with methyl iodide in the presence of magnesium. rsc.org The interplay of these established reactions, combined with modern regioselective techniques, provides a toolbox for accessing specific isomers of fluorinated naphthalene sulfones.

Emerging Synthetic Approaches for Fluoronaphthyl Methyl Sulfones

The field of organic synthesis is continually evolving, with new methods that offer greater efficiency, sustainability, and precision. These emerging approaches are highly relevant to the synthesis of complex molecules like this compound.

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field with significant potential for organofluorine chemistry. numberanalytics.comnumberanalytics.com Enzymes can operate under mild conditions and often exhibit exceptional regio- and stereoselectivity, which is challenging to achieve with traditional chemical methods. nih.gov

The discovery of "fluorinase" enzymes, which naturally catalyze the formation of carbon-fluorine bonds, has opened new possibilities for synthesizing fluorinated compounds. numberanalytics.com Directed evolution techniques can further enhance the performance of these biocatalysts, tailoring them for specific substrates and reactions. chemrxiv.org

Chemoenzymatic synthesis combines the strengths of both chemical and biological methods. nih.govnih.gov This approach could involve the chemical synthesis of a fluorinated precursor which is then transformed by an enzyme. For instance, engineered enzymes have been used for the asymmetric synthesis of molecules containing secondary or tertiary fluoride centers from β-fluoro-α-ketoacid building blocks. nih.govresearchgate.net This strategy allows for the construction of complex chiral fluorinated molecules that are valuable as pharmaceutical intermediates. worktribe.com

ApproachDescriptionKey Advantages
Biocatalytic Fluorination Use of enzymes, such as fluorinases, to catalyze C-F bond formation. numberanalytics.comnumberanalytics.comHigh selectivity (regio- and stereo-), mild reaction conditions, sustainable. nih.gov
Directed Evolution Iterative mutagenesis and selection to improve enzyme performance (e.g., activity, stability). numberanalytics.comchemrxiv.orgTailors enzymes for specific, non-natural reactions and substrates.
Chemoenzymatic Synthesis A multi-step process combining traditional chemical synthesis with enzymatic transformations. nih.govnih.govAccess to complex chiral fluorinated building blocks and drug analogs. nih.govresearchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers numerous advantages such as enhanced safety, better temperature control, and improved scalability. rsc.orgalmacgroup.com These benefits are particularly relevant for potentially hazardous reactions, including some fluorination processes. nih.gov The application of flow chemistry to electrochemistry has enabled the efficient and selective synthesis of sulfones from sulfides without the need for supporting electrolytes, highlighting a green and automated approach. acs.org

Green chemistry principles aim to reduce waste and environmental impact in chemical manufacturing. dovepress.com This can involve using solvent-free reaction conditions, employing safer reagents, and designing more atom-economical reactions. researchgate.net The synthesis of sulfones and fluorinated compounds is increasingly benefiting from these principles. For example, efficient, one-pot condensation reactions under solvent-free conditions have been developed for creating complex heterocyclic systems. researchgate.net The integration of flow technology with green chemistry practices provides a powerful platform for the modern, sustainable synthesis of fine chemicals like fluoronaphthyl methyl sulfones. rsc.orgvapourtec.com

Photoredox Catalysis in Fluorosulfonylation Reactions

The advent of photoredox catalysis has revolutionized the field of organic synthesis, offering mild and efficient pathways to construct complex molecules. This approach has proven particularly valuable for the formation of carbon-sulfur bonds, a key step in the synthesis of sulfonylated compounds. Visible-light photoredox catalysis, in particular, facilitates the generation of sulfonyl radicals from readily available precursors, which can then undergo addition to aromatic systems.

One of the most effective strategies for the synthesis of aryl sulfones via photoredox catalysis involves the coupling of arenediazonium salts with sulfinate salts. This reaction is often mediated by an organic photocatalyst, such as eosin (B541160) Y, which can be activated by visible light. rsc.org The general mechanism proceeds through a catalytic cycle initiated by the photoexcitation of the catalyst. The excited catalyst can then engage in a single-electron transfer (SET) process with the diazonium salt to generate an aryl radical, or with the sulfinate salt to produce a sulfonyl radical. The subsequent combination of these radical species leads to the formation of the desired aryl sulfone.

While specific literature detailing the direct photoredox-catalyzed synthesis of This compound is not extensively documented, the well-established reactivity of analogous systems provides a strong foundation for its feasibility. The eosin Y-catalyzed reaction between various arenediazonium tetrafluoroborates and sodium sulfinates has been shown to be a versatile method for preparing a wide range of unsymmetrical diaryl and alkyl aryl sulfones in high yields under ambient conditions. rsc.org

A proposed pathway for the synthesis of This compound would, therefore, involve the reaction of a suitable precursor, such as 4-fluoronaphthalene-1-diazonium salt, with a methylsulfinate source. The reaction would be conducted in the presence of a photocatalyst and irradiated with visible light.

Research Findings:

Studies on the photoredox-catalyzed synthesis of aryl sulfones have demonstrated the broad applicability of this methodology. For instance, the use of eosin Y as a photocatalyst in aqueous acetonitrile (B52724) has been shown to be effective for the coupling of various arenediazonium tetrafluoroborates with sodium sulfinates, affording the corresponding sulfones in good to excellent yields. rsc.org This method is characterized by its operational simplicity and mild reaction conditions.

The table below summarizes the results from studies on analogous aryl sulfone syntheses, providing a basis for the proposed synthesis of This compound .

EntryAryl Diazonium SaltSulfinate SaltPhotocatalystSolventProductYield (%)Reference
1Phenyldiazonium tetrafluoroborateSodium benzenesulfinateEosin Yaq. CH₃CNDiphenyl sulfone95 rsc.org
24-Tolyl-diazonium tetrafluoroborateSodium benzenesulfinateEosin Yaq. CH₃CNp-Tolyl phenyl sulfone92 rsc.org
34-Anisyldiazonium tetrafluoroborateSodium benzenesulfinateEosin Yaq. CH₃CN4-Methoxyphenyl phenyl sulfone90 rsc.org
44-Chlorophenyldiazonium tetrafluoroborateSodium benzenesulfinateEosin Yaq. CH₃CN4-Chlorophenyl phenyl sulfone88 rsc.org
5Phenyldiazonium tetrafluoroborateSodium methanesulfinate (B1228633)Eosin Yaq. CH₃CNPhenyl methyl sulfone85 rsc.org
64-Fluoronaphthyl-diazonium saltSodium methanesulfinateEosin Yaq. CH₃CNThis compoundN/AProposed
This table is based on reported data for analogous structures and includes a proposed reaction for the target compound.

The data indicates that the electronic nature of the substituents on the aryl diazonium salt has a modest effect on the reaction yield, with both electron-donating and electron-withdrawing groups being well-tolerated. This suggests that the fluorine substituent on the naphthalene ring is unlikely to impede the desired transformation. The successful synthesis of phenyl methyl sulfone (Entry 5) further supports the viability of using sodium methanesulfinate as the sulfonylating agent to obtain the target methyl sulfone derivative.

Mechanistic Investigations of 4 Fluoronaphthyl Methyl Sulfone Reactivity

Fluorine-Induced Effects on Naphthalene (B1677914) Reactivity

The introduction of a fluorine atom onto the naphthalene scaffold significantly alters the electronic landscape and reactivity of the aromatic system. This modification is crucial in defining the reaction pathways available to 4-fluoronaphthyl methyl sulfone.

Influence of Fluorine on Electron Density Distribution and Aromaticity

The fluorine atom, being the most electronegative element, exerts a powerful influence on the electron density of the naphthalene ring system. This influence is primarily through the inductive effect, where fluorine withdraws electron density from the carbon atom to which it is attached and, to a lesser extent, from the rest of the aromatic ring. This withdrawal of electrons deactivates the ring towards electrophilic attack but activates it for nucleophilic assault. wikipedia.org

While Hückel's rule (4n+2 π electrons) confirms the aromaticity of naphthalene, the fusion of two rings means the C-C bond lengths are not all identical, indicating some localization of π-electrons. libretexts.orglibretexts.org The introduction of a fluorine substituent further perturbs the electron distribution. This change in the aromatic quadrupole moment can distinctly alter interactions of the π-system, such as π-stacking. nih.gov Despite the strong electron-withdrawing nature of fluorine, the fundamental aromatic character of the naphthalene core, which possesses a significant aromatic stabilization energy, is maintained. libretexts.org Studies on fluorinated polycyclic aromatic hydrocarbons show that the position and nature of substituents dictate the regioselectivity of further reactions. oup.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoronaphthyl Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for fluoroaromatic compounds. wikipedia.org In contrast to other halogens, where leaving group ability in nucleophilic substitution often correlates with the weakness of the carbon-halogen bond (I > Br > Cl > F), the reverse is frequently true in SNAr reactions. The reactivity order is often F > Cl > Br > I. masterorganicchemistry.com

This counterintuitive trend is explained by the reaction mechanism, which typically proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net This step is usually the rate-determining step.

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the leaving group.

Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy of the rate-determining nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Therefore, because the C-F bond is broken in a fast, non-rate-determining step, its strength is less important than its ability to activate the ring for the initial attack. The presence of additional electron-withdrawing groups, such as the methyl sulfone group in this compound, further activates the naphthalene ring for SNAr reactions, particularly when positioned ortho or para to the fluorine atom. wikipedia.org DFT investigations have been used to study the mechanism of SNAr reactions between various fluoronaphthaldehydes and nucleophiles, confirming the feasibility of this pathway. researchgate.netresearchgate.net

Table 1: Relative Reactivity of Halogens in Nucleophilic Aromatic Substitution (SNAr)
Leaving Group (X)Relative RateKey Factor
FHighStrongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex. masterorganicchemistry.com
ClModerateLess activating than fluorine.
BrLowWeaker activation of the ring.
IVery LowLeast activating halogen for the rate-determining step.

Halogen Bonding Interactions and Their Implications

Halogen bonding is a noncovalent interaction where an electropositive region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site. researchgate.net The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl). Fluorine, due to its low polarizability and high electronegativity, was traditionally considered not to form significant halogen bonds. researchgate.net

However, recent studies show that under specific circumstances, particularly in perfluorinated systems, attractive forces can overcome electrostatic repulsion, leading to directional C-F···X interactions. researchgate.netyoutube.com While the σ-hole on fluorine is generally absent or weak, the anisotropic distribution of electron density around the atom can still lead to directional bonding. researchgate.net In the context of this compound, the electron-withdrawing environment created by both the naphthalene ring and the sulfone group could influence the potential for such weak interactions, which can play a role in molecular recognition, self-assembly, and crystal engineering. rsc.org

Reactivity Profiles of the Methyl Sulfone Moiety

The methyl sulfone group is not merely a passive, electron-withdrawing substituent. It possesses its own distinct and synthetically valuable reactivity, primarily centered on the acidity of its α-protons and its capacity to act as a leaving group.

Activation of Alpha-Protons and Carbanion Chemistry in Sulfones

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group. This property significantly increases the acidity of the protons on the adjacent carbon atom (the α-protons). wikipedia.org Consequently, the methyl protons of the this compound can be removed by a suitable base to form a resonance-stabilized carbanion. wikipedia.orgwikipedia.org

R-SO₂-CH₃ + Base ⇌ R-SO₂-C⁻H₂ + Base-H⁺

This α-sulfonyl carbanion is a key reactive intermediate in organic synthesis. wikipedia.org The negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group, enhancing its stability. These stabilized carbanions are excellent nucleophiles and can participate in a variety of bond-forming reactions, including:

Alkylation reactions. wikipedia.org

Michael-type additions. wikipedia.org

Reactions with carbonyl compounds and imines. wikipedia.org

The ability to generate this nucleophilic center is a cornerstone of sulfone chemistry, allowing for the construction of more complex molecular architectures. nih.govresearchgate.net

Table 2: Approximate pKa Values of α-Protons in Selected Compounds
Compound TypeExampleApproximate pKa
AlkaneCH₄~50
Ketone(CH₃)₂CO~19-20
Sulfone(CH₃)₂SO₂~31
β-DiketoneCH₃COCH₂COCH₃~9

Note: The pKa of dimethyl sulfone is higher than that of a simple ketone, but the resulting carbanion is highly stabilized and synthetically useful. The presence of the aromatic ring in this compound will further influence this acidity.

Sulfone as a Leaving Group in Substitution and Elimination Reactions

While the sulfonyl group is relatively inert, under certain conditions, it or its derivative (a sulfinate, :SO₂R⁻) can function as a leaving group. wikipedia.orggoogle.com This reactivity is exploited in several important organic transformations.

In reactions like the Ramberg–Bäcklund reaction and the Julia olefination, sulfones are eliminated to form alkenes. wikipedia.orgwikipedia.org The Julia olefination, for instance, involves the reaction of an α-sulfonyl carbanion with an aldehyde, followed by functionalization of the resulting alcohol and a subsequent reductive elimination step where the sulfonyl group departs. wikipedia.org

Furthermore, the sulfonyl group can be a leaving group in nucleophilic substitution reactions, although it is generally less reactive than halides. researchgate.net Recent research has shown that the methylsulfone group, when activated by an adjacent electron-deficient system (like a pyrimidine (B1678525) ring), can serve as an effective leaving group in nucleophilic aromatic substitution polymerizations. rsc.org In the context of this compound, while the fluorine is the more probable leaving group in an SNAr reaction on the ring, the sulfone moiety's potential to be eliminated or substituted under different conditions adds to the compound's synthetic versatility. google.comrsc.org

Interactions with Transition Metal Catalysts in Cross-Coupling Processes

The participation of aryl sulfones as electrophilic partners in cross-coupling reactions has seen significant advancements, with transition metals like palladium and nickel playing a pivotal role. nih.gov For this compound, the interaction with a transition metal catalyst, typically a low-valent metal complex such as Pd(0) or Ni(0), is the initiating step of the catalytic cycle. The electron-withdrawing nature of the sulfonyl group, further enhanced by the fluorine atom on the naphthyl ring, polarizes the C-S bond, making the ipso-carbon atom susceptible to oxidative addition by the metal center.

Computational and Experimental Mechanistic Studies

To gain a deeper understanding of the reaction mechanism, a combination of computational and experimental techniques is employed. These studies are essential for identifying the rate-determining steps, characterizing reactive intermediates, and elucidating the energetics of the reaction pathway.

Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Steps

Kinetic Isotope Effect (KIE) analysis is a powerful tool for probing the rate-determining step of a reaction and understanding the nature of the transition state. By isotopically labeling one of the atoms involved in a bond-breaking or bond-forming event, changes in the reaction rate can be measured. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

Isotopic SubstitutionExpected k_light / k_heavyImplication for Rate-Determining Step
¹²C / ¹³C at C4> 1.02C-S bond cleavage is likely part of the rate-determining step.
³²S / ³⁴S> 1.01C-S bond cleavage is likely part of the rate-determining step.
¹H / ²H in methyl group~ 1C-H bond cleavage in the methyl sulfone group is not involved in the rate-determining step.

This table presents hypothetical data based on typical values observed for C-S bond cleavage in related aryl sulfone cross-coupling reactions. The actual experimental values may vary.

A significant primary carbon isotope effect would strongly support the oxidative addition of the C-S bond to the transition metal as the rate-limiting event. Conversely, the absence of a significant KIE would suggest that another step in the catalytic cycle, such as transmetalation or reductive elimination, is rate-determining.

Intermediates Characterization and Trapping Experiments

The direct observation and characterization of reactive intermediates in a catalytic cycle provide invaluable mechanistic insights. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry can be employed to identify and structurally elucidate these transient species.

In the cross-coupling of this compound, key intermediates would include the oxidative addition product, the transmetalation intermediate, and the species just prior to reductive elimination. For instance, the oxidative addition of a Pd(0) complex to this compound would yield a Pd(II) intermediate of the type [Pd(L)₂(4-fluoronaphthyl)(SO₂Me)].

Trapping experiments can also be utilized to indirectly detect the presence of certain intermediates. For example, the introduction of a trapping agent that selectively reacts with a proposed intermediate can provide evidence for its existence. If a radical mechanism is suspected, radical scavengers like TEMPO can be added to the reaction mixture. A decrease in the reaction rate or the formation of a trapped adduct would suggest the involvement of radical species. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms and understanding the energetics of catalytic cycles. chemrxiv.orgnih.gov These calculations can provide detailed information about the structures of reactants, intermediates, transition states, and products, as well as the activation energies associated with each elementary step.

For the cross-coupling of this compound, DFT calculations could be used to model the entire catalytic cycle. This would involve calculating the energy profile for the oxidative addition, transmetalation, and reductive elimination steps. The results of these calculations can help to identify the most plausible reaction pathway and the rate-determining step. For instance, calculations could compare the energy barriers for the cleavage of the C-F bond versus the C-S bond, providing a rationale for the observed chemoselectivity.

Reaction StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Oxidative Addition (C-S cleavage)Pd(0) with Buchwald-type ligand20-25
Transmetalationwith Arylboronic acid10-15
Reductive Eliminationto form C-C bond5-10

This table presents hypothetical activation energies based on DFT calculations reported for similar aryl sulfone cross-coupling reactions. The actual values for this compound would depend on the specific catalyst system and reaction conditions.

These computational studies can also shed light on the role of the fluorine substituent and the naphthyl ring on the reactivity of the sulfone. By comparing the calculated energetics for this compound with those of unsubstituted naphthyl methyl sulfone or other substituted analogs, a quantitative understanding of the electronic and steric effects can be achieved.

Advanced Characterization Techniques for 4 Fluoronaphthyl Methyl Sulfone Research

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for the unambiguous identification and detailed structural analysis of organic molecules like 4-Fluoronaphthyl methyl sulfone. These techniques provide profound insights into the molecular framework, electronic environment, and bonding characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For a molecule such as this compound, a combination of advanced NMR experiments would be necessary for complete characterization.

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR would provide initial information on the number and types of proton and carbon environments. The ¹H NMR spectrum would show signals for the aromatic protons on the naphthalene (B1677914) ring system and the methyl group protons of the sulfone. The integration of these signals would confirm the proton count in each environment. The ¹³C NMR spectrum would reveal the number of unique carbon atoms, including those of the naphthalene core and the methyl group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It provides information on the chemical environment of the fluorine nucleus and can show coupling to nearby protons (¹H-¹⁹F coupling), which is invaluable for confirming the position of the fluorine substituent on the naphthalene ring.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the full molecular structure.

COSY would establish the connectivity between adjacent protons on the naphthalene ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for confirming the attachment of the methyl sulfone group and the fluorine atom to the correct positions on the naphthalene skeleton.

Solid-State NMR: In cases where the compound is a crystalline solid and obtaining a suitable solution for liquid-state NMR is challenging, solid-state NMR (ssNMR) could be employed. This technique provides information about the structure, conformation, and dynamics of the molecule in the solid phase.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values would be required for definitive assignment.

Nucleus Technique Expected Chemical Shift (ppm) Key Correlations
¹H1D NMRAromatic region (7.0-8.5), Methyl region (2.5-3.5)Integration reveals proton count
¹³C1D NMRAromatic region (110-150), Methyl region (30-50)Number of unique carbon signals
¹⁹F1D NMRDependent on reference, characteristic shift for aryl fluoride (B91410)Confirms fluorine presence and environment
¹H-¹HCOSYCross-peaks between adjacent aromatic protonsEstablishes proton-proton connectivity
¹H-¹³CHSQCCross-peaks between protons and their directly bonded carbonsLinks proton and carbon skeletons
¹H-¹³CHMBCCross-peaks between protons and carbons 2-3 bonds awayConfirms substituent positions

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. For this compound (C₁₁H₉FO₂S), HRMS would provide a highly precise mass measurement of the molecular ion. This accurate mass is then used to confirm the molecular formula, as it significantly narrows down the possibilities of elemental compositions. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the ions for analysis. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Parameter Description Expected Value for C₁₁H₉FO₂S
Molecular FormulaThe elemental composition of the molecule.C₁₁H₉FO₂S
Monoisotopic MassThe calculated mass using the mass of the most abundant isotope of each element.224.0358 u
Accurate Mass MeasurementThe experimentally determined mass from HRMS.A value very close to the calculated monoisotopic mass.
Mass AccuracyThe difference between the measured and calculated mass, typically in parts per million (ppm).< 5 ppm

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the sulfone group (S=O stretches), the C-F bond, and the aromatic C-H and C=C bonds of the naphthalene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the sulfone group and the aromatic ring system are often strong in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Sulfone (SO₂)Asymmetric Stretch1350-1300IR
Sulfone (SO₂)Symmetric Stretch1160-1120IR, Raman
Aromatic C-HStretch3100-3000IR, Raman
Aromatic C=CStretch1600-1450IR, Raman
C-FStretch1250-1000IR
Methyl C-HStretch2960-2850IR, Raman

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the naphthalene chromophore. The positions (λmax) and intensities of the absorption bands provide information about the conjugated π-electron system. The presence of the sulfone and fluorine substituents can cause shifts in the absorption maxima compared to unsubstituted naphthalene.

Parameter Description Expected Observation
λmaxWavelength of maximum absorbance.Multiple bands characteristic of the naphthalene ring system.
Molar Absorptivity (ε)A measure of how strongly the compound absorbs light at λmax.High values for π → π* transitions.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Advanced Detectors

Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique that utilizes columns with very small particle sizes to achieve fast and efficient separations. For the analysis of this compound, a reversed-phase UHPLC method would likely be developed.

Advanced Detectors: Coupling UHPLC with advanced detectors enhances the information obtained.

Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector would provide UV-Vis spectra for the eluting peaks, which can help in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is useful for detecting compounds that lack a strong UV chromophore.

Mass Spectrometry (MS): Interfacing UHPLC with a mass spectrometer (UHPLC-MS) is a highly powerful technique. It provides mass information for each eluting peak, allowing for definitive peak identification and the detection of any impurities.

A typical UHPLC method would be optimized in terms of the stationary phase (e.g., C18), mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol), and flow rate to achieve the best separation.

Parameter Description Typical Conditions
ColumnThe stationary phase where separation occurs.Reversed-phase C18 or C8, sub-2 µm particle size.
Mobile PhaseThe solvent that carries the analyte through the column.A gradient of an aqueous solvent and an organic solvent (e.g., acetonitrile).
DetectorThe device used to detect the analyte as it elutes.DAD for UV detection, MS for mass confirmation.
Retention TimeThe time it takes for the analyte to pass through the column.A characteristic value under specific conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical analysis, the compound is introduced into the GC system, where it is vaporized and passed through a capillary column. The column, often a non-polar or medium-polarity phase like a DB-5ms or Rtx-200, separates compounds based on their boiling points and interactions with the stationary phase. shimadzu.com As components elute from the column, they enter the mass spectrometer, which ionizes the molecules (commonly via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each compound, acting as a molecular fingerprint.

Purity assessment involves quantifying the main peak corresponding to this compound against any other detected peaks. The identification of volatile byproducts is critical for understanding and optimizing the synthesis process. Potential byproducts could include unreacted starting materials (e.g., 1-fluoronaphthalene), reagents from sulfone synthesis (e.g., methanesulfonyl chloride precursors), or products of side-reactions such as isomers or decomposition products. For quantitative analysis, a calibration curve can be generated using a certified standard, and for trace-level detection, selected ion monitoring (SIM) mode can be employed to enhance sensitivity. shimadzu.comnih.gov

The table below illustrates a hypothetical GC-MS analysis for identifying potential impurities in a sample of this compound.

Table 1. Illustrative GC-MS Data for Purity Analysis of this compound
Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Potential Origin
8.51-Fluoronaphthalene146, 118, 99Unreacted Starting Material
10.2Naphthalene128, 102, 77Impurity in Starting Material
15.4This compound224, 146, 79Target Compound
16.1Isomer of target compound224, 146, 79Synthesis Side-Reaction

Chiral Separation Techniques for Enantiomeric Purity Assessment of Chiral Derivatives

While this compound is an achiral molecule, it can serve as a scaffold for the synthesis of chiral derivatives that may have stereospecific applications. For these chiral sulfones, assessing enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the primary techniques for this purpose. shimadzu.com

The determination of enantiomeric excess (ee) is a critical measurement of a chiral sample's purity. umn.eduheraldopenaccess.us The most common approach involves direct separation of the enantiomers on a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support (e.g., Chiralcel®, Chiralpak®), are widely used due to their broad applicability. sigmaaldrich.commdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Method development involves screening various CSPs and optimizing the mobile phase (a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) for normal-phase HPLC) to achieve baseline resolution. shimadzu.commdpi.com The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

The following table provides representative data for a chiral HPLC separation of a hypothetical chiral sulfone derivative.

Table 2. Representative Parameters for Chiral HPLC Separation of a Naphthalene Sulfone Derivative
ParameterValue/Condition
Chiral Stationary Phase (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane/Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)14.8 min
Separation Factor (α)1.22
Resolution (Rs)2.1

Solid-State Structural Elucidation via X-ray Diffraction

X-ray diffraction (XRD) on a single crystal is the definitive method for elucidating the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. anton-paar.comwikipedia.org For this compound, this technique would provide unambiguous confirmation of its molecular structure, conformation, and how the molecules pack together to form a crystal lattice.

The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots. By measuring the intensity and position of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined. wikipedia.org

While specific crystallographic data for this compound is not publicly available, analysis of related aryl sulfones provides insight into the expected structural parameters. st-andrews.ac.uk Aryl sulfones typically exhibit C-S-C bond angles around 104-106° and O-S-O angles near 118-120°. The sulfur-oxygen and sulfur-carbon bond lengths are also well-characterized. st-andrews.ac.uk Such data is crucial for computational modeling and understanding intermolecular interactions, like hydrogen bonding, that dictate the crystal's properties. st-andrews.ac.uk

The table below presents typical crystallographic data that could be expected from an analysis of an aryl sulfone.

Table 3. Representative Single-Crystal X-ray Diffraction Data for an Aryl Sulfone Analog
ParameterIllustrative Value
Chemical FormulaC₁₁H₉FO₂S
Formula Weight224.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.31
b (Å)6.05
c (Å)19.82
β (°)98.5
Volume (ų)985.1
Z (molecules/unit cell)4

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a new compound with properties better suited for a given analytical method. journalajacr.com This is particularly useful for improving chromatographic separation or enhancing detector response, especially for trace-level analysis. actascientific.com

Pre-column and Post-column Derivatization for Sensitivity and Selectivity

The sulfone functional group is generally stable and non-reactive, making it a poor candidate for direct derivatization. However, derivatization strategies become highly relevant when analyzing related naphthalene sulfone compounds that possess other functional groups, or when analyzing precursors to this compound.

Pre-column derivatization involves reacting the sample with a derivatizing reagent before it is injected into the chromatograph. actascientific.com This is a common approach to attach a chromophore or fluorophore to an analyte that has poor UV absorbance or does not fluoresce, thereby significantly increasing detection sensitivity for UV or fluorescence detectors. journalajacr.comnih.gov For example, an amino-substituted naphthalene sulfone could be derivatized prior to HPLC analysis.

Post-column derivatization occurs after the sample components have been separated by the column but before they reach the detector. actascientific.com A reagent is continuously mixed with the column eluent in a reaction coil. This technique is advantageous because it avoids the potential for multiple derivative products or interfering reagent peaks that can complicate pre-column methods. youtube.com It is often used for analytes that are unstable after derivatization or when the derivatizing reagent itself would interfere with the separation.

Derivatizing Reagents for Specific Functional Groups on Related Naphthalene Sulfones

The choice of derivatizing reagent is dictated by the specific functional group present on the analyte. For related naphthalene sulfones that may be encountered in a research or manufacturing setting, several functional groups could be targeted to enhance analytical performance.

For instance, an amino group on the naphthalene ring is a common target. Reagents like fluorescamine or dansyl chloride react rapidly with primary amines to produce highly fluorescent derivatives, enabling detection at picomole levels. nih.govlibretexts.orgresearchgate.net Fluorescamine itself is non-fluorescent and excess reagent is quickly hydrolyzed to non-fluorescent products, resulting in a low-background signal. researchgate.net Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is another effective reagent for derivatizing primary and secondary amines, creating a highly fluorescent adduct. nih.gov For precursor molecules like sulfonyl chlorides, derivatization with various nucleophiles can be used to form stable sulfonamides or sulfonates that are more amenable to analysis. researchgate.netnih.gov

The following table summarizes derivatizing reagents for functional groups that could be present on naphthalene sulfone analogs.

Table 4. Derivatizing Reagents for Functional Groups on Naphthalene Sulfone Analogs
Functional GroupDerivatizing ReagentDerivative FormedAnalytical Advantage
Primary Amine (-NH₂)FluorescamineFluorescent PyrrolinoneEnhanced Fluorescence Detection nih.gov
Primary/Secondary AmineDansyl ChlorideFluorescent SulfonamideEnhanced UV and Fluorescence Detection libretexts.org
Hydroxyl (-OH)1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)Dimethylimidazolesulfonyl (DMIS) etherImproved LC-ESI-MS/MS Response nih.gov
Sulfonamide (-SO₂NH₂)9-Fluorenylmethyl chloroformate (FMOC-Cl)FMOC-SulfonamideEnhanced UV Detection nih.gov

Theoretical and Computational Modeling of 4 Fluoronaphthyl Methyl Sulfone

Electronic Structure Theory and Quantum Chemical Calculations

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations are powerful tools used to investigate the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.orgyoutube.com For a molecule like 4-Fluoronaphthyl methyl sulfone, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior.

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyDescriptionPotential Insights for this compound
Total Energy The total electronic energy of the molecule in its ground state.Provides a measure of the molecule's stability.
Dipole Moment A measure of the overall polarity of the molecule.Indicates how the molecule will interact with polar solvents and external electric fields.
Electron Density Distribution The probability of finding an electron at a particular point in space. aps.orgReveals the distribution of charge within the molecule, highlighting electron-rich and electron-deficient regions.
Electrostatic Potential (ESP) Map A visualization of the electrostatic potential on the electron density surface.Helps to predict sites for electrophilic and nucleophilic attack.

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate predictions of energies and molecular properties. These "gold standard" methods are often used to benchmark the results obtained from more computationally efficient methods like DFT. For a molecule of the size of this compound, these calculations would be computationally intensive but could provide very reliable data on its electronic structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. youtube.comwikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

Table 2: Frontier Molecular Orbital Analysis

Molecular OrbitalDescriptionPredicted Role in Reactivity of this compound
HOMO (Highest Occupied Molecular Orbital) The highest energy molecular orbital that contains electrons.The distribution of the HOMO would indicate the most nucleophilic sites on the molecule, likely associated with the oxygen atoms of the sulfone group or the electron-rich naphthalene (B1677914) ring.
LUMO (Lowest Unoccupied Molecular Orbital) The lowest energy molecular orbital that does not contain electrons.The distribution of the LUMO would indicate the most electrophilic sites, potentially on the sulfur atom or specific carbons of the aromatic system.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability.

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Reaction Mechanism Prediction and Energetics

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound might be synthesized or how it participates in reactions, theoretical chemists would search for transition states. A transition state is a high-energy structure that connects reactants and products. Locating the exact geometry and energy of a transition state is a critical step in understanding a reaction's feasibility and rate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps out the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction. For instance, in the synthesis of aryl methyl sulfones, a possible mechanism involves the attack of a nucleophile on an activated precursor. nih.gov

Solvent Effects Modeling via Implicit and Explicit Solvation Models

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for these solvent effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on the geometry and energetics of the solute.

Explicit Solvation Models: In these more computationally expensive models, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction outcomes.

By applying these computational techniques, a detailed understanding of the chemical behavior of this compound could be achieved, even in the absence of extensive experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is currently no available research on the use of molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound. Molecular dynamics simulations would be instrumental in determining the molecule's preferred three-dimensional structures, its flexibility, and how it interacts with other molecules, such as solvents or biological macromolecules. This information is fundamental to understanding its physical properties and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

A search for QSAR and QSPR models specifically developed for this compound yielded no results. QSAR and QSPR studies are statistical models that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. The development of such models for this compound would require a dataset of experimentally determined activities or properties for a series of structurally related compounds, which is not currently available in the public domain. These models would be invaluable for predicting the behavior of new, related compounds and for guiding the design of molecules with specific desired characteristics.

Research Applications and Interdisciplinary Perspectives of 4 Fluoronaphthyl Methyl Sulfone

Contributions to Medicinal Chemistry and Drug Discovery Research

The strategic incorporation of fluorine and sulfone groups into a naphthalene (B1677914) framework suggests that 4-Fluoronaphthyl methyl sulfone could serve as a valuable building block in the development of new therapeutic agents. The individual contributions of these moieties are well-documented and provide a strong rationale for the exploration of this compound and its derivatives in drug discovery.

Design and Synthesis of Bioactive Analogs with Fluorinated Sulfone Moieties

The synthesis of bioactive analogs containing fluorinated sulfone groups is a recognized strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. jmchemsci.com Fluorine, with its high electronegativity and small van der Waals radius, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. jmchemsci.comnih.gov The sulfone group, a key structural element in many pharmaceuticals, is known for its ability to form strong hydrogen bonds and for its metabolic stability. researchgate.net

The synthesis of derivatives of this compound would likely involve modifications at various positions on the naphthalene ring or alterations to the methyl group of the sulfone. These modifications could be guided by computational modeling to predict interactions with specific biological targets. mdpi.com For instance, the synthesis of novel aryl methyl sulfones based on nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to yield potent inhibitors of cyclooxygenase (COX) enzymes. mdpi.com

A general synthetic approach to create a library of diverse analogs could involve the initial synthesis of the core this compound structure, followed by late-stage functionalization, a technique that has gained considerable traction in drug discovery for its efficiency in creating structural diversity. jmchemsci.com

Exploration of Pharmacological Profiles in Naphthalene-Based Compounds (e.g., anti-inflammatory, anticancer, antimicrobial, anticonvulsant activity in novel derivatives)

The naphthalene scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities. ekb.egmdpi.com The introduction of a fluorinated sulfone moiety is anticipated to produce novel derivatives with potentially enhanced or unique biological profiles.

Anti-inflammatory Activity: Naphthalene derivatives have been investigated as anti-inflammatory agents. researchgate.netmdpi.com For example, a series of new fluorinated dihydrofurano-napthoquinone compounds demonstrated potent nitric oxide (NO) inhibitory activity in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC₅₀ values in the low micromolar range. nih.gov Another study on naphthalene-methylsulfonyl compounds, which are structurally related to this compound, showed significant inhibition of COX-1 and COX-2 enzymes. researchgate.net

Table 1: Anti-inflammatory Activity of Naphthalene Analogs

Compound Biological Target IC₅₀ (µM) Reference
Fluorinated Dihydrofurano-napthoquinone 8b Nitric Oxide (NO) Production 1.54 nih.gov
Fluorinated Dihydrofurano-napthoquinone 8d Nitric Oxide (NO) Production 3.92 nih.gov
Naphthalene-methylsulfonyl compound 98 COX-2 Inhibition (%) at 10 µM 65% researchgate.net

Anticancer Activity: The naphthalene ring is a core component of many anticancer agents. mdpi.comnih.govnih.govnih.gov Researchers have synthesized novel naphthalene-substituted triazole spirodienones that exhibit potent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range. nih.govnih.gov The introduction of a fluorinated sulfone group could further enhance the anticancer potential by improving cell permeability and target engagement.

Table 2: Anticancer Activity of Naphthalene Analogs

Compound Cancer Cell Line IC₅₀ (µM) Reference
Naphthalene-substituted triazole spirodienone 6a MDA-MB-231 (Breast Cancer) 0.03 nih.govnih.gov
Naphthalene-substituted triazole spirodienone 6a Hela (Cervical Cancer) 0.07 nih.govnih.gov

Antimicrobial Activity: Naphthalene derivatives have a long history of use as antimicrobial agents. mdpi.comekb.egresearchgate.netresearchgate.net Studies on novel naphthalene-based compounds have demonstrated their efficacy against a range of pathogenic microbes, including aerobic and anaerobic bacteria and fungi. jmchemsci.comresearchgate.net The lipophilicity conferred by the fluorine atom in this compound could enhance its ability to penetrate microbial cell membranes, potentially leading to potent antimicrobial activity. A study on naphthalene-based derivatives showed that a chlorinated derivative, SF5, had a significant bactericidal impact on aerobic gram-negative bacteria. jmchemsci.com

Anticonvulsant Activity: Recent research has explored the potential of naphthalene derivatives as anticonvulsant agents. ekb.egnih.govmdpi.com A study on novel naphthalen-2-yl acetate (B1210297) derivatives showed that some compounds significantly delayed the onset of strychnine-induced seizures in animal models, with activity comparable to the standard drug phenobarbital. nih.gov The unique electronic properties of the fluorinated sulfone moiety could lead to novel interactions with ion channels or receptors in the central nervous system, offering a new avenue for the development of anticonvulsant drugs.

Development of Targeted Chemical Probes and Ligands

Naphthalene-based fluorescent probes are valuable tools for biological imaging and sensing. nih.govnih.gov The inherent fluorescence of the naphthalene ring system, combined with the specific binding properties that can be engineered into its derivatives, makes it an excellent scaffold for the development of chemical probes. A 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe has been developed for the detection of sulfite (B76179) and bisulfite ions with high sensitivity. nih.gov Another study developed naphthalene-based probes for the detection of glutathione (B108866) in living cells, which has implications for diagnosing conditions like sepsis. nih.gov

The this compound core could be functionalized with specific recognition motifs to create targeted probes for various biomolecules or cellular organelles. The fluorine atom could also be utilized for ¹⁹F NMR-based imaging studies, providing a non-invasive method to track the probe's distribution and binding in biological systems.

Applications in Advanced Materials Science

The unique combination of a rigid aromatic naphthalene core, a polar sulfone group, and an electronegative fluorine atom suggests that this compound could be a valuable monomer or additive in the creation of advanced materials with tailored properties.

Functionalization of Polymeric Systems with Fluorinated Sulfone Units

The incorporation of fluorinated sulfone moieties into polymer backbones can significantly enhance their thermal stability, chemical resistance, and mechanical properties. acs.org Sulfonated polyimides, for instance, have been synthesized using naphthalene tetracarboxylic dianhydride and have shown promise in applications such as fuel cell membranes. acs.org The presence of the sulfone group can improve the polymer's processability and adhesion, while the fluorine atom can impart hydrophobicity and reduce the material's surface energy.

The functionalization of polymers with units derived from this compound could lead to the development of high-performance polymers for demanding applications in the aerospace, electronics, and automotive industries.

Development of Specialty Coatings and Additives for Enhanced Performance

Fluoropolymers are widely used in the formulation of specialty coatings due to their excellent weather resistance, low friction, and anti-fouling properties. atamanchemicals.com Naphthalene sulfonates are also utilized as dispersing agents in coatings and other formulations. researchgate.netgoogle.com

This compound, or polymers derived from it, could be employed as additives to enhance the performance of conventional coatings. The fluorinated naphthalene moiety would be expected to migrate to the surface of the coating, creating a durable, low-energy surface that repels water and oils. The sulfone group could improve the additive's compatibility with the coating matrix. Such coatings could find applications as protective layers on buildings, vehicles, and industrial equipment, as well as in non-stick and easy-to-clean surfaces for consumer products.

Photoactive and Optoelectronic Materials Research incorporating Naphthalene Sulfone Architectures

Naphthalene-based molecules are a significant area of focus in the development of organic photoactive and optoelectronic materials. The inherent properties of the naphthalene unit, such as its planarity and extensive π-conjugated system, are highly advantageous for applications requiring efficient charge transport and luminescence. rsc.org The incorporation of a sulfone group into these naphthalene structures further refines their electronic characteristics and stability.

The inclusion of naphthalene diimide (NDI) functionalities, for instance, is a recognized strategy for creating next-generation electron transport layer (ETL) materials for devices like perovskite solar cells. rsc.org NDI-based materials are strong acceptors with desirable physical and electronic properties, and their functionality allows for molecular engineering to improve solubility and processing. rsc.org While not a diimide, the naphthalene sulfone architecture in this compound contributes to the polymer backbone, influencing properties such as semi-crystallinity, which can enhance mechanical and chemical stability. canada.ca The fluorine atom adds another layer of control, modifying the electronic properties due to its strong electron-withdrawing nature. This can impact the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing materials for organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Research on sulfonated polyimides containing naphthalene units has demonstrated their potential in creating membranes with high proton conductivity and low methanol (B129727) permeability, making them suitable for fuel cell applications. researchgate.net

Table 1: Properties of Naphthalene-Based Materials in Optoelectronics

FeatureContribution to Material PropertiesRelevant Application
Naphthalene Core Provides a rigid, planar, π-conjugated system. rsc.orgOrganic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells, Fuel Cells. rsc.orgresearchgate.net
Sulfone Group Influences electronic properties and can induce semi-crystallinity, enhancing stability. canada.caPolymer Electrolyte Membranes, Electron Transport Layers. canada.caresearchgate.net
Fluorine Atom Modifies electronic energy levels (HOMO/LUMO) through high electronegativity. researchgate.netTuning of optoelectronic characteristics in semiconductors. researchgate.net
Imide Functionalization Allows for molecular engineering to improve solubility and processability. rsc.orgElectron Transport Layer (ETL) materials. rsc.org

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, sulfones are regarded as highly versatile intermediates, often described as "chemical chameleons" due to their reactive flexibility. acs.org The compound this compound serves as a valuable building block, enabling the creation of more complex molecules. chemimpex.com Its utility stems from the stability of the sulfone group, which can also be strategically activated for transformations.

Development of New Synthetic Reagents and Catalysts Utilizing Sulfone Activation

The sulfone group is generally stable, but the carbon-sulfur (C-SO₂) bond can be activated and cleaved under specific conditions, particularly through transition-metal catalysis. acs.orgacs.org This activation turns the sulfone into a reactive coupling partner. Research has focused on developing strategies to overcome the inertness of the C-SO₂ bond, often through the introduction of electron-withdrawing groups that polarize the bond. acs.org The fluorine atom on the naphthalene ring of this compound serves this purpose, potentially lowering the energy barrier for C-SO₂ bond activation.

Recent advances have showcased methods for desulfonylative transformations using transition-metal catalysts, photocatalysts, and organocatalysts. acs.org These methods provide pathways to construct diverse molecules with high efficiency. acs.org For example, palladium-catalyzed reactions have been developed that demonstrate the potential of sulfone reagents in asymmetric synthesis to create chiral products. acs.org The design of the sulfone reagent itself is a critical factor in controlling reactivity, and fluorinated variants are often employed to enhance these properties. acs.orgnih.gov

Table 2: Strategies for Sulfone Activation

Activation MethodDescriptionPotential Outcome
Transition-Metal Catalysis Utilizes metals like palladium to facilitate C-SO₂ bond cleavage and cross-coupling reactions. acs.orgacs.orgFormation of new carbon-carbon or carbon-heteroatom bonds.
Photocatalysis Employs light to generate radical intermediates from the sulfone group. acs.orgAccess to unique reaction pathways and molecular structures.
Organocatalysis Uses small organic molecules to catalyze reactions involving sulfones, often in asymmetric synthesis. nih.govEnantioselective formation of complex molecules. nih.gov
Neighboring Group Participation A functional group near the sulfone directs and assists in the C-SO₂ bond activation. acs.orgEnhanced reactivity and selectivity in transformations.

Precursor for Diverse Naphthalene Derivatives with Tailored Functionality

As a precursor, this compound offers a strategic entry point to a wide array of functionalized naphthalene derivatives. Following the activation of the sulfone group, it can be replaced through desulfonylative cross-coupling reactions, allowing for the introduction of various other atoms and functional groups. acs.org This modularity is highly prized in synthetic chemistry, as it allows for the systematic modification of a core structure to achieve desired properties.

The process effectively uses the methyl sulfone as a leaving group, while retaining the valuable 4-fluoronaphthalene scaffold. This strategy is instrumental in building libraries of related compounds for screening in materials science or medicinal chemistry. The versatility of sulfones as both nucleophiles and electrophiles, depending on the specific molecular context, further broadens their synthetic utility. nih.gov For instance, the synthesis of β-keto sulfones has been achieved through catalyst-free reactions, highlighting the diverse reactivity of sulfone-related intermediates. nih.gov

Strategies for Medicinal Chemistry Lead Optimization via Fluorinated Sulfone Scaffolds

In medicinal chemistry, the process of lead optimization involves refining a promising compound to improve its efficacy, safety, and pharmacokinetic profile. researchgate.net The incorporation of specific structural motifs is a key strategy in this process, and fluorinated sulfone scaffolds are of particular interest. nih.gov

The sulfone group is a common feature in many FDA-approved drugs, valued for its chemical stability and its ability to act as a hydrogen bond acceptor, which can improve binding to biological targets. nih.gov The introduction of fluorine into a drug candidate is also a well-established tactic. researchgate.net Fluorine's high electronegativity can significantly alter a molecule's properties, such as the acidity of nearby protons, protein binding affinity, and lipophilicity. researchgate.net Crucially, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's bioavailability. researchgate.net

A fluorinated sulfone scaffold, such as that provided by this compound, combines the benefits of both moieties. It offers a metabolically robust, structurally rigid platform that can be used to orient other functional groups for optimal interaction with a target protein. The strategic use of such scaffolds is a powerful approach in drug discovery to address challenges related to a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Table 3: Impact of Fluorination in Medicinal Chemistry Lead Optimization

PropertyEffect of Fluorine IntroductionRationale
Metabolic Stability Generally increased. researchgate.netC-F bond is stronger than a C-H bond, blocking sites of oxidative metabolism.
Binding Affinity Can be enhanced. researchgate.netFluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.
Lipophilicity (logD) Typically increased. nih.govCan improve membrane permeability, though excessive lipophilicity can be detrimental.
Acidity/Basicity (pKa) Modifies the pKa of nearby functional groups. researchgate.netAlters the ionization state of the molecule, affecting solubility and receptor interaction.
Conformation Can induce specific molecular conformations. researchgate.netThe C-F bond's dipole moment can lead to conformational changes through stereoelectronic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoronaphthyl methyl sulfone, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via the Julia-Kocienski olefination, which involves fluorination of pre-sulfonated naphthyl precursors. For example, fluorination using lithium diisopropylamide (LDA) and N-fluorobenzenesulfonimide (NFSI) in toluene achieves yields of 87–93% for structurally analogous fluorinated sulfones . Key factors include solvent choice (toluene for heterogeneous conditions), temperature control, and stoichiometric ratios of fluorinating agents.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Utilize a combination of ¹H and ¹³C NMR spectroscopy to confirm chemical environments of hydrogen and carbon atoms, particularly the fluorine-substituted naphthyl group and sulfone moiety. Infrared (IR) spectroscopy identifies characteristic S=O stretching vibrations (~1300–1150 cm⁻¹). Elemental analysis validates empirical composition, with discrepancies ≤0.3% between calculated and observed values for C, H, N, and S .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound exhibits high water solubility (>150 mg/mL), making it suitable for aqueous formulations. Stability testing shows resilience across a broad pH range (3–10), but extreme acidic (pH <2) or alkaline (pH >12) conditions may degrade the sulfone group. Thermal stability is maintained up to 150°C, though prolonged exposure to >200°C risks decomposition .

Advanced Research Questions

Q. How does this compound modulate hypoxia-induced metastatic pathways in cancer models?

  • Methodological Answer : In breast cancer and melanoma cells, it downregulates HIF-1α expression under hypoxia, inhibiting glycolytic enzymes (e.g., LDHA, PKM2) and pro-angiogenic proteins (e.g., VEGF). Experimental validation involves Western blotting for protein quantification, qPCR for mRNA levels, and hypoxia chambers (1% O₂) to simulate tumor microenvironments. Contrasting effects on iron-sulfur cluster biogenesis in normal versus metastatic cells suggest dual metabolic normalization .

Q. What strategies resolve contradictions in experimental data when this compound exhibits multi-target effects?

  • Methodological Answer : Use pathway-specific inhibitors (e.g., HIF-1α stabilizers like cobalt chloride) to isolate mechanisms. For example, if microtubule stabilization conflicts with metabolic effects, employ paclitaxel (microtubule-stabilizing control) and compare transcriptomic profiles via RNA sequencing. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) differentiate significant pathway contributions .

Q. How can this compound be optimized for preclinical pharmacokinetic studies?

  • Methodological Answer : Formulate at 200 mM in saline for intravenous administration, leveraging its high solubility. Monitor plasma half-life using LC-MS/MS, with sampling intervals (0, 15, 30, 60, 120 mins post-injection). Adjust dosing based on tissue distribution studies (e.g., HPLC quantification in liver, brain, and tumor tissues) to account for rapid renal clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.